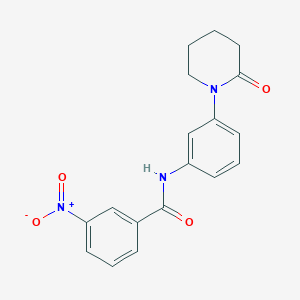

3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

One of the primary applications of N-phenyl-benzamide derivatives, which share structural similarities with the compound of interest, is in the inhibition of corrosion. These derivatives have been examined for their effectiveness in protecting mild steel against acidic corrosion. Specifically, the electron-withdrawing nitro group was found to impact the inhibition behavior, with studies demonstrating that certain substituents can significantly enhance or decrease this efficiency. The compounds showed strong adsorption at metal/electrolyte interfaces, indicating their potential as corrosion inhibitors in industrial applications (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of related nitrophenyl benzamide compounds has been characterized, revealing detailed insights into their molecular arrangements. For example, 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed to understand its orthorhombic crystalline form, providing foundational knowledge for materials science and engineering applications by elucidating how molecular structure influences physical properties (Saeed, Hussain, & Flörke, 2008).

Antimicrobial and Antiproliferative Activities

Further research into N-substituted phenyl benzamides has uncovered their potential in antimicrobial and antiproliferative applications. These studies focused on in vitro assessments against various bacterial and fungal strains, as well as cancer cell lines, highlighting the broad spectrum of biological activities that these compounds possess. The findings suggest avenues for the development of new therapeutic agents based on structural modifications of the benzamide backbone (Kumar et al., 2012).

Material Science and Sensing Applications

In material science, benzamide derivatives have been explored for their utility in developing fluorescence sensors. This research avenue investigates how these compounds can be applied in detecting biomarkers or environmental pollutants, leveraging their chemical properties for sensing technologies. For instance, a zinc-based metal-organic framework (MOF) incorporating a benzamide ligand showed high efficiency and sensitivity as a fluorescence sensing material for nitrotyrosine, a biomarker of oxidative stress, demonstrating the compound's potential in biomedical diagnostics and environmental monitoring (Geng et al., 2022).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of study .

Propriétés

IUPAC Name |

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIRYNGOFUIWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)